molecular formula C21H31ClN4O8S B14246667 Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI)

Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI)

Cat. No.: B14246667
M. Wt: 535.0 g/mol
InChI Key: VQBSXUUMDJENPH-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as the "target compound") is a modified tripeptide derivative featuring a hydroxyphenylamino carbonyl group attached to the cysteine residue, with diethyl ester modifications and a monohydrochloride salt form. Its molecular formula is C23H34N4O10S·HCl (assuming similarity to the monoacetate salt in , adjusted for HCl substitution), and it is primarily utilized in pharmaceutical research for drug molecule modification and functional material synthesis .

Properties

Molecular Formula

C21H31ClN4O8S

Molecular Weight

535.0 g/mol

IUPAC Name

ethyl 4-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-3-[hydroxy(phenyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride

InChI

InChI=1S/C21H30N4O8S.ClH/c1-3-32-17(26)11-10-15(22)19(28)24-16(20(29)23-12-18(27)33-4-2)13-34-21(30)25(31)14-8-6-5-7-9-14;/h5-9,15-16,31H,3-4,10-13,22H2,1-2H3,(H,23,29)(H,24,28);1H

InChI Key

VQBSXUUMDJENPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)NC(CSC(=O)N(C1=CC=CC=C1)O)C(=O)NCC(=O)OCC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride involves multiple steps. The process typically begins with the protection of amino and carboxyl groups, followed by the formation of peptide bonds between glycine, gamma-glutamyl, hydroxyphenylamino, and cysteinyl groups. The final step involves the esterification of the compound with diethyl ester and the addition of hydrochloride to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common to purify the final product, ensuring that it meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cysteinyl group, leading to the formation of disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its original state.

    Substitution: The hydroxyphenylamino group can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Monomeric forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide bond formation and stability.

    Biology: Investigated for its role in cellular redox reactions and as a potential antioxidant.

    Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.

    Industry: Utilized in the development of novel biomaterials and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through its involvement in redox reactions. The cysteinyl group can donate electrons to neutralize reactive oxygen species, thereby protecting cells from oxidative damage. The gamma-glutamyl group plays a role in the gamma-glutamyl cycle, which is crucial for maintaining cellular glutathione levels and overall redox homeostasis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Significance Source
Target Compound (Monohydrochloride) C23H34N4O10S·HCl ~595.06 (est.) S-[(hydroxyphenylamino)carbonyl], diethyl ester Drug synthesis, molecular修饰
Glycine, L-γ-glutamyl-S-[[(4-bromophenyl)hydroxyamino]carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride C23H33BrN4O10S·HCl ~673.97 (est.) S-[(4-bromophenyl)carbonyl] Glyoxalase I inhibitor
L-g-glutamyl-S-octyl-L-cysteinyl-, diethyl ester (CAS 168682-54-0) C22H41N3O6S 475.64 S-octyl group Lipophilic carrier, membrane studies
D-gamma-glutamyl-L-cysteinylglycine (GSW) C10H17N3O6S 307.32 No ester or aromatic groups Antioxidant precursor, redox biochemistry
L-Glutamic acid, L-isoleucyl-L-valyl-L-cysteinyl- (9CI) (CAS 798540-82-6) C19H34N4O7S 462.56 Branched alkyl side chains (Ile/Val) Peptide synthesis, structural studies

Substituent-Driven Functional Differences

  • Aromatic vs. Aliphatic Modifications: The target compound’s hydroxyphenylamino group () contrasts with the 4-bromophenyl variant (). The bromine atom in the latter enhances electrophilicity, likely improving binding to enzymatic targets like Glyoxalase I . The S-octyl chain in CAS 168682-54-0 () increases lipophilicity, making it suitable for lipid membrane interactions but reducing aqueous solubility compared to aromatic derivatives.
  • Esterification Impact :

    • Diethyl esters in the target compound and its brominated analogue (–2) improve stability and bioavailability by protecting carboxylic acid groups. In contrast, GSW () lacks esters, rendering it more polar and likely involved in intracellular redox pathways.
  • Amino Acid Backbone Variability: CAS 798540-82-6 () replaces glycine with isoleucine and valine, introducing hydrophobic branching.

Biological Activity

Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester, monohydrochloride (9CI) is a synthetic compound that integrates various amino acid functionalities, particularly those associated with glutathione (GSH) derivatives. This compound is of interest due to its potential biological activities, particularly in the context of antioxidant properties and anticancer applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H22N4O7SC_{13}H_{22}N_{4}O_{7}S, and it features a complex arrangement that includes a gamma-glutamyl group linked to a cysteine moiety and a glycine unit. The presence of the hydroxyphenylamino carbonyl group suggests potential interactions with biological targets, enhancing its functional versatility.

PropertyValue
Molecular Weight358.39 g/mol
CAS Number221174-33-0
SynonymsL-gamma-Glutamyl-S-[(4-bromophenyl)hydroxyamino]carbonyl-L-cysteinylglycine diethyl ester monohydrochloride

Antioxidant Properties

One of the primary biological activities attributed to compounds related to glutathione is their role as antioxidants. GSH is a crucial non-enzymatic antioxidant in mammalian cells, helping to neutralize reactive oxygen species (ROS) and maintain redox homeostasis. The compound 9CI may enhance the synthesis or function of GSH, thereby contributing to cellular protection against oxidative stress .

Anticancer Potential

Recent studies have suggested that derivatives of glutathione exhibit anticancer properties by inhibiting enzymes involved in detoxification pathways. Specifically, compounds that inhibit glyoxalase I, an enzyme critical for detoxifying methylglyoxal—a byproduct of glycolysis—have shown promise in cancer treatment. Glycine derivatives like 9CI could potentially serve as glyoxalase I inhibitors, leading to increased cytotoxicity in cancer cells .

The mechanism by which 9CI exerts its biological effects likely involves modulation of cellular signaling pathways associated with oxidative stress and apoptosis. By enhancing GSH levels or mimicking its action, the compound may influence pathways such as NF-kB signaling, which is pivotal in inflammatory responses and cancer progression .

Case Studies

  • In Vivo Studies on Glioblastoma : Research has indicated that γ-glutamyl peptides can be utilized as non-invasive probes for monitoring tumor metabolism in glioblastoma models. The application of γ-glutamyl-[1-13C]glycine demonstrated higher production rates in tumor-bearing animals, suggesting that similar compounds could be leveraged for therapeutic monitoring and intervention .
  • Cell Culture Experiments : In vitro studies have shown that glutathione levels significantly affect cell viability under oxidative stress conditions. Compounds enhancing GSH synthesis or mimicking its activity could improve cell survival rates in various cancer cell lines .

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